Quinoline, 6-ethyl-4-nitro-, 1-oxide
Description
Significance of Quinolines and their N-Oxide Derivatives in Heterocyclic Chemistry
Quinoline (B57606), a heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This core structure is a key component in a wide range of biologically active molecules and functional materials. beilstein-journals.orgchemrxiv.org Quinoline and its derivatives are of significant interest to synthetic organic chemists and various industries due to their diverse applications. researchgate.net The quinoline motif is considered a vital pharmacophore in drug discovery and medicinal chemistry, found in numerous natural products, agrochemicals, and pharmaceuticals with activities such as antimalarial, antibacterial, and anticancer properties. beilstein-journals.orgrsc.org
The introduction of an N-oxide functional group to the quinoline scaffold significantly alters its chemical reactivity and properties. The N-oxidation of the quinoline nitrogen atom enhances the reactivity of the heterocyclic ring, particularly at the C2 and C8 positions. researchgate.net This increased reactivity makes quinoline N-oxides versatile precursors in organic synthesis, allowing for regioselective functionalization through various reactions like alkylation, arylation, and amination. researchgate.net This strategic modification is a powerful approach for creating libraries of novel quinoline-containing compounds that might be otherwise difficult to synthesize. researchgate.net
Historical Context of Nitroquinoline N-Oxide Investigations
Research into nitroquinoline N-oxides gained significant momentum with the study of 4-nitroquinoline (B1605747) 1-oxide (4-NQO). taylorandfrancis.com First reported as a potent carcinogenic and mutagenic agent in the mid-20th century, 4-NQO quickly became a model compound in cancer research. wikipedia.orgchemsrc.comselleckchem.com Its ability to induce DNA lesions and mimic the biological effects of ultraviolet light provided a valuable chemical tool for studying DNA repair mechanisms, mutagenesis, and carcinogenesis in animal models. wikipedia.org
Early investigations focused on understanding the metabolic activation of 4-NQO. It was discovered that its biological activity is dependent on enzymatic reduction within the cell to its proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4HAQO). oup.com This metabolite can form stable adducts with DNA, primarily with guanine (B1146940) and adenine (B156593) residues, leading to mutations. oup.com Subsequent research also revealed that 4-NQO can induce cellular damage through the generation of reactive oxygen species (ROS). oup.comnih.gov The extensive study of 4-NQO has laid a foundational understanding of the biological activities of nitroquinoline N-oxides and continues to inform research in toxicology and oncology.
Structural Elucidation and Naming Convention for Quinoline, 6-ethyl-4-nitro-, 1-oxide
The compound "this compound" is a derivative of the fundamental quinoline N-oxide structure. Its chemical identity is precisely defined by its systematic name and structural formula.
According to IUPAC nomenclature, the name "quinoline" refers to the fused benzene and pyridine ring system. qmul.ac.ukyoutube.com The numbering of the quinoline ring begins at the nitrogen atom as position 1 and proceeds around the ring. youtube.com The term "1-oxide" indicates that an oxygen atom is bonded to the nitrogen at position 1. The substituents on the quinoline ring are then named and numbered accordingly. In this case, an ethyl group (-CH₂CH₃) is located at position 6, and a nitro group (-NO₂) is at position 4.
Therefore, the name "6-ethyl-4-nitroquinoline 1-oxide" precisely describes the molecule's architecture. The structure consists of the quinoline ring system, N-oxidized at the heterocyclic nitrogen, with an ethyl substituent on the benzene portion of the molecule and a nitro group on the pyridine portion.
Below is a data table summarizing the key identifiers and computed properties for this compound.
| Property | Value |
| CAS Number | 86475-98-1 guidechem.com |
| Molecular Formula | C₁₁H₁₀N₂O₃ guidechem.com |
| Molecular Weight | 218.212 g/mol guidechem.com |
| Synonyms | 6-ethyl-4-nitroquinoline 1-oxide; 6-ethyl-4-nitro-1-oxidoquinolin-1-ium guidechem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
86475-98-1 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-ethyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H10N2O3/c1-2-8-3-4-10-9(7-8)11(13(15)16)5-6-12(10)14/h3-7H,2H2,1H3 |
InChI Key |
YUVZLZMEBUWWNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Quinoline, 6 Ethyl 4 Nitro , 1 Oxide
Reactivity of the Nitro Group on the Quinoline (B57606) System
The 4-nitro group, a powerful electron-withdrawing substituent, profoundly influences the electronic landscape of the quinoline ring. It deactivates the ring towards electrophilic substitution while strongly activating it for nucleophilic reactions, particularly at the carbon to which it is attached.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for aromatic systems bearing strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group. wikipedia.org In the case of 4-nitroquinoline (B1605747) 1-oxide and its derivatives, the nitro group itself can act as the leaving group or it can activate other positions for substitution. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom (the ipso-carbon), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group and the N-oxide, which provides significant stabilization. youtube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
The 4-position of the quinoline N-oxide system is highly electrophilic, making the nitro group susceptible to displacement by various nucleophiles. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 4-Nitroquinoline 1-Oxide Derivatives
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Alkoxide | Sodium Methoxide | 4-Alkoxyquinoline 1-oxide | nih.gov |
| Thiolate | Sodium Mercaptide | 4-(Alkylthio)quinoline 1-oxide | nih.gov |
| Halide | Hydrogen Chloride | 4-Chloroquinoline 1-oxide | nih.gov |
This table is illustrative of the types of transformations possible on the 4-nitroquinoline 1-oxide scaffold.
The nitro group of 4-nitroquinoline 1-oxide is readily reduced through a series of intermediates. This transformation is significant as the metabolites are often the biologically active species responsible for its carcinogenic effects. oup.comwikipedia.org The reduction typically proceeds via a four-electron pathway to yield the corresponding hydroxylamine (B1172632) derivative, which is considered the proximate carcinogen, and can be further reduced to the amine. oup.comnih.gov
The principal product of enzymatic reduction is 4-hydroxyaminoquinoline 1-oxide (4HAQO). oup.comnih.gov This reduction can be catalyzed by cellular enzymes such as NADH:4NQO nitroreductase. nih.gov Chemical reducing agents can also effect this transformation. The stepwise reduction pathway involves the formation of a nitroso intermediate, although this is often transient and rapidly reduced further.
Pathway of Nitro Group Reduction:
Nitro (NO₂) → Nitroso (NO) : A two-electron reduction.
Nitroso (NO) → Hydroxylamine (NHOH) : A further two-electron reduction to form 4-hydroxyaminoquinoline 1-oxide (4HAQO).
Hydroxylamine (NHOH) → Amine (NH₂) : A final two-electron reduction to form 4-aminoquinoline (B48711) 1-oxide.
This cascade of reduction products highlights the chemical versatility of the nitro group under reductive conditions.
Reactivity of the N-Oxide Moiety
The N-oxide functional group serves multiple roles in quinoline chemistry. It activates the C2 and C4 positions towards nucleophilic attack and the C8 position towards electrophilic attack. nih.gov Furthermore, the N-oxide itself is a reactive center, capable of undergoing deoxygenation and rearrangement reactions.
Deoxygenation is a fundamental reaction of N-oxides, often employed in synthetic sequences to restore the parent quinoline structure after the N-oxide has been used to direct other functionalizations. researchgate.net A variety of reagents and catalytic systems have been developed for this purpose.
For instance, iron-catalyzed deoxygenation and sulfonylation at the C2-position can occur in a one-pot reaction between quinoline N-oxides and sodium sulfinates. tandfonline.com Metal-free approaches have also been developed, such as a dual radical coupling process where sodium sulfinates act as both the activating and sulfonylation agent. rsc.org In many of these transformations, the reaction is initiated by the attack of a reagent on the N-oxide oxygen, followed by a cascade that leads to oxygen transfer and functionalization of the quinoline ring, typically at the C2 position. nih.gov
A plausible mechanism for deoxygenative functionalization involves the initial activation of the N-oxide. For example, in a reaction with N-sulfonyl-1,2,3-triazoles, the N-oxide oxygen attacks the sulfonyl group, which facilitates a subsequent nucleophilic attack by the triazolyl anion at the now highly electrophilic C2-position of the quinoline ring. nih.gov This process concludes with rearomatization and transfer of the oxygen atom. nih.gov
Table 2: Selected Methods for Deoxygenation of Quinoline N-Oxides
| Reagent/Catalyst System | Reaction Type | Reference |
|---|---|---|
| FeCl₃·6H₂O / TBHP | Deoxygenative C2-Sulfonylation | tandfonline.com |
| Sodium Sulfinates (metal-free) | Deoxygenative Sulfonylation | rsc.org |
| N-sulfonyl-1,2,3-triazoles (metal-free) | Deoxygenative C2-Heteroarylation | beilstein-journals.orgnih.gov |
Quinoline N-oxides can undergo rearrangement reactions, often promoted by reagents like acid anhydrides or sulfonyl chlorides. These reactions can lead to the formation of valuable structural motifs. For example, treatment of quinoline N-oxides with arenesulfonyl chlorides can lead to the formation of chloro-substituted quinolines or quinolin-2(1H)-ones, depending on the reaction conditions and the substitution pattern of the starting material. The mechanism of these rearrangements often involves the formation of an O-acylated or O-sulfonylated intermediate. This intermediate then undergoes a rearrangement, which can be intramolecular or intermolecular, to yield the final product. acs.org While detailed studies on 4-nitroquinoline 1-oxide are less common, the principles derived from related quinoline and isoquinoline (B145761) N-oxides are applicable. acs.org
Influence of Ethyl Substitution on Reactivity
The presence of a 6-ethyl group on the quinoline backbone introduces electronic and steric effects that modulate the reactivity of the nitro and N-oxide groups. The ethyl group is located on the benzo ring of the quinoline system, and its electronic influence is transmitted through the aromatic framework.
As an alkyl group, the 6-ethyl substituent acts as a weak electron-donating group (EDG) through inductive and hyperconjugation effects. This subtle perturbation of the electronic distribution affects the reactivity at other sites:
Effect on Nitro Group Reactivity:
Nucleophilic Aromatic Substitution: The electron-donating nature of the ethyl group slightly increases the electron density of the aromatic system. This effect, even though the group is meta to the C4 position, will modestly destabilize the negatively charged Meisenheimer complex formed during SNAr. Consequently, the rate of nucleophilic substitution at the 4-position is expected to be slightly slower for the 6-ethyl derivative compared to the unsubstituted 4-NQO.
Reduction: By donating electron density to the ring, the ethyl group makes the nitro group slightly less electron-deficient. This may result in a slightly more negative reduction potential, making the nitro group marginally more difficult to reduce compared to that of 4-NQO.
Effect on N-Oxide Reactivity:
Deoxygenation: The electronic effect of the 6-ethyl group on deoxygenation reactions is likely to be minimal. These reactions are primarily governed by the interaction of the reagent with the lone pairs of the N-oxide oxygen, a site that is electronically distant from the 6-position.
Rearrangement: In rearrangement reactions that proceed through intermediates sensitive to electronic effects, the 6-ethyl group could influence the reaction pathway or regioselectivity. By donating electron density, it could stabilize cationic intermediates or transition states that might form during the rearrangement process, potentially altering product ratios compared to the unsubstituted system.
Electrophilic and Nucleophilic Properties of the Quinoline Core
The chemical behavior of the quinoline ring in Quinoline, 6-ethyl-4-nitro-, 1-oxide is dictated by the interplay of its constituent functional groups. The parent compound, 4-nitroquinoline 1-oxide (4-NQO), serves as a model for understanding these properties. The N-oxide and the 4-nitro group are strongly electron-withdrawing, which significantly influences the electron density distribution across the heterocyclic system.
This electron withdrawal deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C4 position. The nitro group at this position is a good leaving group and can be displaced by various nucleophiles. While the parent 4-NQO shows a low degree of direct electrophilic reactivity, its metabolic reduction product, 4-hydroxyaminoquinoline 1-oxide (4HAQO), is a key intermediate. wikipedia.orgoup.com This metabolite, upon further activation to an electrophilic species like selyl-4HAQO, can react with biological macromolecules such as DNA. wikipedia.orgoup.com
The 6-ethyl group on the benzene (B151609) ring is an electron-donating group, which would slightly increase the electron density of the carbocyclic portion of the quinoline system, but the profound electron-withdrawing effects of the N-oxide and 4-nitro groups on the pyridine (B92270) ring remain the dominant influence on the compound's reactivity.
| Property | Description | Governing Factors | Relevant Positions |
|---|---|---|---|
| Nucleophilic Susceptibility | The quinoline core is susceptible to attack by nucleophiles. | Strong electron withdrawal by the N-oxide and 4-nitro groups. | C4 position is highly activated for nucleophilic aromatic substitution. |
| Electrophilic Reactivity (Direct) | The compound itself has a low degree of electrophilic reactivity. nih.gov | The electron-deficient nature of the ring system deactivates it towards electrophiles. | General ring system. |
| Electrophilic Reactivity (Indirect) | Metabolic reduction leads to highly electrophilic intermediates. wikipedia.org | Enzymatic reduction of the nitro group to a hydroxylamino group, followed by activation. oup.com | Exocyclic nitrogen of the activated metabolite. |
**3.5. Reaction Mechanisms of Derivative Formation
The formation of derivatives from this compound can proceed through various mechanistic pathways, including transformations that alter the core ring structure and cycloaddition reactions involving the N-oxide functionality.
Ring opening and ring closure reactions, specifically electrocyclic reactions, are a class of pericyclic reactions where a pi bond is converted into a sigma bond (ring closure) or vice versa (ring opening), leading to a cyclic or acyclic product, respectively. wikipedia.org These reactions are concerted and stereospecific, governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. wikipedia.org The stereochemical outcome depends on whether the reaction is induced by heat (thermal) or light (photochemical) and the number of pi electrons involved in the transformation. masterorganicchemistry.comyoutube.com
For a thermal reaction involving 6π electrons (e.g., ring closure of a hexatriene system), the process is disrotatory, meaning the terminal orbitals rotate in opposite directions. masterorganicchemistry.com Conversely, a thermal 4π electron reaction is conrotatory, with orbitals rotating in the same direction. masterorganicchemistry.com Photochemical reactions show opposite stereospecificity. youtube.com While these principles are fundamental in organic chemistry, specific, documented examples of the this compound core undergoing such electrocyclic ring opening or closure transformations are not prominent in the surveyed literature.
| Number of π Electrons | Reaction Condition | Allowed Stereochemistry |
|---|---|---|
| 4n (e.g., 4, 8, ...) | Thermal (Δ) | Conrotatory |
| Photochemical (hν) | Disrotatory | |
| 4n + 2 (e.g., 6, 10, ...) | Thermal (Δ) | Disrotatory |
| Photochemical (hν) | Conrotatory |
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. nih.gov In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with a net conversion of π bonds into σ bonds. researchgate.net Aromatic N-oxides, such as quinoline N-oxides, can potentially participate in these reactions, most notably as 1,3-dipoles in [3+2] cycloadditions (1,3-dipolar cycloadditions).
The most common type of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. researchgate.net Higher-order cycloadditions, such as [6+4] reactions, are also known but can be less common and may result in multiple products due to competing pericyclic events. organicreactions.org The feasibility and outcome of these reactions are governed by frontier molecular orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com While theoretically plausible for quinoline N-oxides to act as components in various cycloaddition modes, specific studies detailing the participation of this compound or closely related analogues in such reactions are not extensively documented in the available literature.
| Reaction Type | π Electrons Involved | Description | Example |
|---|---|---|---|
| [2+2] Cycloaddition | 2π + 2π | Two alkene components combine to form a cyclobutane (B1203170) ring. Often photochemically allowed. youtube.com | Dimerization of ethylene (B1197577) to cyclobutane. |
| [3+2] Cycloaddition (1,3-Dipolar) | 3-atom π system + 2π | A 1,3-dipole (like an N-oxide) reacts with a dipolarophile (like an alkene) to form a five-membered ring. nih.gov | Ozone reacting with an alkene. |
| [4+2] Cycloaddition (Diels-Alder) | 4π + 2π | A conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. researchgate.net | 1,3-Butadiene reacting with ethylene. |
| [6+4] Cycloaddition | 6π + 4π | A 6π system (triene) reacts with a 4π system (diene) to form a ten-membered ring system. organicreactions.org | Tropone reacting with a diene. |
Computational and Theoretical Studies on Quinoline, 6 Ethyl 4 Nitro , 1 Oxide
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
No dedicated Density Functional Theory (DFT) studies specifically investigating the electronic structure and stability of Quinoline (B57606), 6-ethyl-4-nitro-, 1-oxide were identified. Such studies for related quinoline derivatives often explore how different substituents influence electron distribution, molecular stability, and reactivity. However, without specific calculations for the 6-ethyl variant, any discussion would be speculative and fall outside the scope of this focused review.
Molecular Orbital Analysis (HOMO-LUMO Gaps, etc.)
There is no available research detailing the molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO gap, for Quinoline, 6-ethyl-4-nitro-, 1-oxide. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic properties, but the necessary computational data for this specific compound has not been published.
Molecular Modeling and Simulation Approaches
Conformational Analysis
Specific conformational analyses of this compound are absent from the scientific literature. While the quinoline ring system is largely planar, the orientation and rotational barriers of the 6-ethyl group would be the primary focus of such a study. Without dedicated modeling, the preferred conformations and their relative energies remain undetermined.
Molecular Dynamics Simulations (if applicable to reactivity/interactions)
No molecular dynamics (MD) simulations for this compound have been published. MD simulations are often employed to study the interactions of molecules with biological systems, such as proteins or DNA, or to understand their behavior in different solvent environments. The absence of these studies means that the dynamic behavior and interaction profiles of this specific compound have not been computationally explored.
Theoretical Prediction of Reactivity and Reaction Pathways
There are no theoretical studies in the available literature that predict the reactivity and potential reaction pathways for this compound. Such predictions often rely on the outputs of quantum chemical calculations, such as molecular electrostatic potential maps and Fukui functions, which are not available for this compound.
Structure-Property Relationships Derived from Computational Data
Computational and theoretical studies are instrumental in elucidating the structure-property relationships of quinoline derivatives, including this compound. These methods provide insights into how the molecular structure influences the physicochemical and potential biological properties of the compound. By employing computational models, researchers can predict various molecular descriptors that correlate with a compound's reactivity, stability, and interaction with biological systems.
One of the key areas of investigation is the electronic properties of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov For nitro derivatives of quinoline N-oxide, computational studies have shown that these compounds can have varying HOMO-LUMO gaps, which in turn suggests differences in their reactivity profiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netallsubjectjournal.com In QSAR models, various molecular descriptors are calculated to quantify different aspects of the molecular structure. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
Table 1: Examples of Computational Descriptors in QSAR Studies and Their Significance
| Descriptor Category | Example Descriptors | Significance in Structure-Property Relationships |
| Electronic | HOMO-LUMO energy gap, Dipole moment, Partial atomic charges, Electron density | Relates to chemical reactivity, polarity, and the ability to participate in electrostatic interactions. A lower HOMO-LUMO gap can indicate greater reactivity. nih.gov |
| Steric | Molecular volume, Surface area, van der Waals volume | Influences how the molecule fits into a receptor site or interacts with other molecules. The size and shape are critical for biological activity. nih.gov |
| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological | Molecular connectivity indices, Shape indices | Quantifies the branching and shape of the molecule, which can be related to its interaction with biological targets. |
This table is illustrative and based on general principles of QSAR studies on quinoline derivatives.
For quinoline derivatives, QSAR models have been developed to predict various biological activities. researchgate.netnih.gov These models highlight the importance of specific structural features. For example, the presence and position of substituents on the quinoline ring, such as the 6-ethyl and 4-nitro groups in this compound, would significantly influence the calculated values of these descriptors. The ethyl group at the 6-position would primarily affect steric and hydrophobic parameters, while the nitro group at the 4-position, being a strong electron-withdrawing group, would have a profound impact on the electronic properties of the molecule. The N-oxide functional group also contributes significantly to the electronic nature and polarity of the compound.
In silico studies, such as molecular docking, can further elucidate structure-property relationships by simulating the interaction of the compound with a specific biological target, like an enzyme or receptor. nih.gov These simulations can predict the binding affinity and orientation of the molecule in the active site, providing a structural basis for its potential activity. The computational design at the DFT (Density Functional Theory) level is a common strategy to elucidate the fundamental physicochemical properties of such compounds. nih.gov
While specific computational data for this compound is not extensively available in the public domain, the established methodologies from studies on analogous quinoline derivatives provide a robust framework for understanding its likely structure-property relationships. The interplay of its electronic, steric, and hydrophobic features, as would be quantified by computational studies, governs its chemical behavior and potential biological effects.
Biological Activity and Mechanistic Insights Excluding Clinical Human Data and Safety/dosage
Antimicrobial Activities (In Vitro Studies)
While specific studies on the 6-ethyl derivative are scarce, the parent compound, 4-nitroquinoline (B1605747) 1-oxide (4NQO), is known for its genotoxic properties which underpin its use in cancer research. wikipedia.orgfrontiersin.org This mechanism, involving DNA damage, is also a hallmark of many antibacterial agents. Research into related quinoxaline (B1680401) 1,4-di-N-oxide derivatives has shown potent activity against Mycobacterium tuberculosis, suggesting that the broader class of aromatic N-oxides has significant antibacterial potential. mdpi.com The proposed antibacterial mechanism for some quinoxalines involves the inhibition of RNA synthesis by binding to DNA. mdpi.com
The antifungal properties of quinoline (B57606) derivatives have been noted in several studies. For instance, 6-bromo-4-ethoxyethylthio quinazoline (B50416) demonstrated high antifungal activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net Although this is a different quinoline derivative, it highlights the potential of the quinoline scaffold in developing antifungal agents. Studies on other heterocyclic compounds, such as zinc oxide nanoparticles, have also shown significant dose-dependent growth inhibition against fungi like Saccharomyces cerevisiae. mdpi.com
The quinoline core is fundamental to some of the most important antimalarial drugs, including chloroquine (B1663885). The 4-aminoquinoline (B48711) structure is particularly favored in antimalarial drug discovery. nih.gov Modifications of the quinoline structure are a key strategy in developing new antimalarials, especially against resistant strains of Plasmodium. nih.govhilarispublisher.com Research on 4-anilinoquinoline triazine derivatives showed potent in vivo and in vitro antimalarial activity, with some compounds exhibiting better inhibition of chloroquine-resistant P. falciparum than chloroquine itself. nih.gov The mechanism of action for 4-aminoquinolines is believed to involve the inhibition of hemozoin formation in the parasite, leading to a toxic buildup of heme. hilarispublisher.com While data on 4-nitroquinoline 1-oxide derivatives specifically is limited, the general activity of the quinoline class is well-established.
Table 1: Antimalarial Activity of Selected Quinoline Derivatives
| Compound Class | Target Organism | Activity | Reference |
|---|---|---|---|
| 4-Anilinoquinoline triazine derivatives | Plasmodium berghei (in vivo), P. falciparum W2 strain (in vitro) | Exhibited significant antimalarial activity, with some compounds more potent than chloroquine. | nih.gov |
| 4-Aminoquinoline derivatives | Plasmodium clones | The 4-aminoquinoline moiety is a key component in many effective antimalarial drugs. | nih.gov |
This table is illustrative of the antimalarial potential of the broader quinoline class due to a lack of specific data for Quinoline, 6-ethyl-4-nitro-, 1-oxide.
Novel quinoline derivatives have demonstrated significant potential against various protozoan parasites. uantwerpen.be Studies have shown that certain quinoline compounds are effective against Leishmania chagasi, the causative agent of leishmaniasis. One derivative was found to be 8.3 times more active than the standard treatment, pentavalent antimony, against infected macrophages. nih.gov The proposed mechanism for some of these compounds involves damage to the parasite's mitochondria. nih.gov
Similarly, quinoxaline di-N-oxides have been investigated for their dual antitubercular and antileishmanial activities, with some compounds showing potency comparable to the clinical drug miltefosine (B1683995) against Leishmania amazonensis and Leishmania donovani. mdpi.com Other research has identified 2-arylquinazolin-4-hydrazines with significant activity against Leishmania and Trypanosoma cruzi. nih.gov
Table 2: Antiprotozoal Activity of Selected Quinoline and Related Derivatives
| Compound Class | Target Organism | In Vitro Activity Highlights | Reference |
|---|---|---|---|
| Novel Quinoline Derivatives | Leishmania chagasi | One compound (3b) showed an IC50 of 3.55 µg/ml against infected macrophages, 8.3-fold more active than pentavalent antimony. | nih.gov |
| Quinoxaline di-N-oxides | L. amazonensis, L. donovani | Activity comparable to miltefosine against promastigotes. | mdpi.com |
| 2-Arylquinazolin-4-hydrazines | L. braziliensis, T. cruzi | Displayed significant leishmanicidal and anti-T. cruzi activity. | nih.gov |
This table summarizes findings on related quinoline structures, as specific data for this compound was not found.
The quinoline scaffold is a promising framework for the development of new antitubercular drugs. nih.gov For example, a series of 4-anilinoquinolines and 4-anilinoquinazolines were screened, leading to the identification of compounds with high potency against Mycobacterium tuberculosis (Mtb), with MIC90 values in the low micromolar range. nih.govresearchgate.net Similarly, quinoxaline 1,4-di-N-oxide derivatives have shown potent antitubercular activity (MIC < 0.4 μg/mL). mdpi.com The mechanism of action for these compounds is thought to be novel and unrelated to current antitubercular drugs, possibly involving the inhibition of RNA synthesis. mdpi.com
Antitumor/Anticancer Investigations (In Vitro Studies and Mechanistic Focus)
4-Nitroquinoline 1-oxide (4NQO) is a well-known tumorigenic compound extensively used in experimental models to study oral carcinogenesis. wikipedia.orgresearchgate.net Its mechanism of action is primarily linked to its ability to induce DNA damage. wikipedia.org
Upon metabolic activation, 4NQO is converted to reactive intermediates, such as 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then form stable adducts with DNA. frontiersin.orgaacrjournals.org These DNA adducts, primarily with guanine (B1146940) and adenine (B156593), are highly mutagenic and genotoxic. frontiersin.org If not repaired, these lesions can lead to G:C to T:A transversion mutations, a common feature in carcinogenesis. frontiersin.org
Mechanistically, 4NQO's cytotoxicity is also linked to the generation of oxidative stress and DNA strand breaks. frontiersin.orgresearchgate.net Furthermore, research has shown that 4NQO can induce the formation of topoisomerase I-DNA cleavage complexes. aacrjournals.org This trapping of topoisomerase I contributes to the compound's cellular toxicity and DNA damage. aacrjournals.org
In vitro studies using human B- and T-cell lines have demonstrated that 4NQO can reduce cell viability and induce apoptosis, with a more pronounced effect observed in B cells. nih.govnih.gov This suggests that in addition to its direct genotoxicity on epithelial cells, 4NQO may also exert effects on immune cells. nih.gov
Table 3: Mechanistic Insights into the Antitumor/Carcinogenic Activity of 4NQO
| Mechanism | Effect | Cellular Consequence | Reference |
|---|---|---|---|
| DNA Adduct Formation | Covalent binding of 4NQO metabolites (e.g., 4HAQO) to deoxyguanosine and deoxyadenosine (B7792050) in DNA. | Leads to mutations (e.g., G:C to T:A transversions) and genomic instability. | frontiersin.orgaacrjournals.org |
| Oxidative Stress | Production of reactive oxygen species (ROS) through enzymatic reduction of the nitro group. | Induces oxidative DNA damage and contributes to tumor promotion. | wikipedia.orgfrontiersin.orgresearchgate.net |
| Topoisomerase I Inhibition | Induces the formation of irreversible topoisomerase I-DNA cleavage complexes. | Contributes to DNA strand breaks and cellular cytotoxicity. | aacrjournals.org |
| Immune Cell Effects | Reduces viability and induces apoptosis in immune cells, particularly B-lymphocytes. | Potential for early immunosuppressive response during carcinogenesis. | nih.govnih.gov |
Induction of DNA Damage and Adduct Formation
Scientific literature lacks specific studies on the induction of DNA damage and adduct formation by this compound. However, the parent compound, 4-nitroquinoline 1-oxide (4-NQO), is a well-established genotoxic agent known to cause significant DNA damage. nih.gov
Following metabolic activation, 4-NQO forms covalent bonds with DNA, creating bulky adducts. frontiersin.org The primary metabolite responsible for this is 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which can be further esterified to form a highly reactive species. nih.govwikipedia.org This reactive intermediate then forms stable quinolone monoadducts with DNA. wikipedia.orgnih.gov
Research has identified three principal DNA adducts formed by 4-NQO:
N-(deoxyguanosin-8-yl)-4AQO nih.gov
3-(deoxyguanosin-N2-yl)-4AQO nih.gov
3-(deoxyadenosin-N6-yl)-4AQO nih.gov
These adducts distort the DNA helix, leading to mutations if not properly repaired by cellular mechanisms like nucleotide excision repair. wikipedia.org The formation of these adducts is considered a critical step in the mutagenic and carcinogenic activity of 4-NQO. nih.govwikipedia.org Furthermore, 4-NQO is known to induce DNA strand breaks, contributing to its genotoxicity. frontiersin.orgnih.gov
Table 1: Major DNA Adducts Formed by 4-Nitroquinoline 1-Oxide (4-NQO) This data pertains to the parent compound 4-NQO, as specific information for this compound is not available.
| Adduct Name | Position of Adduction | Reference |
|---|---|---|
| N-(deoxyguanosin-8-yl)-4AQO | C8 of Guanine | nih.gov |
| 3-(desoxyguanosin-N2-yl)-4AQO | N2 of Guanine | nih.gov |
Reactive Oxygen Species (ROS) Generation
There is no specific information available regarding the generation of reactive oxygen species (ROS) by this compound. However, its parent compound, 4-NQO, is known to induce oxidative stress through the production of ROS. wikipedia.orgresearchgate.net This ROS generation is thought to arise from the enzymatic reduction of its nitro group. wikipedia.org
Studies on 4-NQO have demonstrated the formation of several types of ROS:
Superoxide radicals (O₂⁻) nih.gov
Hydrogen peroxide (H₂O₂) nih.gov
Hydroxyl radicals (•OH) nih.gov
Interference with DNA Replication and Repair Mechanisms (e.g., Topoisomerase I inhibition)
Specific research on the interference of this compound with DNA replication and repair is not available. The parent compound, 4-NQO, has been shown to disrupt these fundamental cellular processes. The bulky DNA adducts formed by 4-NQO can physically obstruct the DNA replication machinery, leading to stalled replication forks and single-strand breaks. nih.gov
Furthermore, 4-NQO has been identified as an effective inducer of cellular topoisomerase I-DNA cleavage complexes (Top1cc). aacrjournals.orgnih.gov Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. aacrjournals.org While 4-NQO does not directly inhibit the enzyme in cell-free systems, its metabolites are proposed to trap Top1cc by forming DNA adducts in close proximity to the enzyme's binding site. aacrjournals.orgnih.gov This trapping stabilizes the transient single-strand breaks created by the enzyme, leading to irreversible DNA damage, especially when a replication fork collides with the trapped complex. aacrjournals.org The formation of these Top1cc contributes significantly to the cellular activity of 4-NQO. nih.gov
Table 2: Effects of 4-Nitroquinoline 1-Oxide (4-NQO) on DNA Processes This data pertains to the parent compound 4-NQO, as specific information for this compound is not available.
| Mechanism | Effect | Reference |
|---|---|---|
| DNA Adducts | Physical obstruction of replication machinery | nih.gov |
| Topoisomerase I | Trapping of cleavage complexes (Top1cc) | aacrjournals.orgnih.gov |
Metabolic Activation Pathways Leading to Bioactive Species
The metabolic activation pathways for this compound have not been specifically elucidated. For the parent compound, 4-NQO, metabolic activation is a prerequisite for its biological activity. taylorandfrancis.com The primary pathway involves the reduction of the nitro group. nih.govtaylorandfrancis.com
The key steps in the metabolic activation of 4-NQO are:
Reduction to 4-hydroxyaminoquinoline 1-oxide (4-HAQO): This is a critical step, converting the parent compound into a more potent carcinogenic metabolite. nih.govwikipedia.orgtaylorandfrancis.com This reduction is catalyzed by enzymes such as nitroreductases. wikipedia.org
Esterification: 4-HAQO can undergo further activation, for example, through O-esterification, to form a highly electrophilic reactant, such as selyl-4HAQO or 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO). frontiersin.orgwikipedia.org
DNA Adduct Formation: This highly reactive electrophilic species then readily reacts with DNA to form the stable covalent adducts responsible for the mutagenicity and genotoxicity of 4-NQO. frontiersin.orgwikipedia.org
This metabolic activation transforms the relatively inert 4-NQO into a powerful biological agent capable of causing extensive cellular damage.
Enzyme Inhibition Studies (e.g., peptide deformylase, mitochondrial dehydrogenases)
There is a lack of specific enzyme inhibition studies for this compound. Research on the parent compound, 4-NQO, has not extensively focused on its role as a specific enzyme inhibitor in the context of peptide deformylase. However, some studies have noted its effects on broader enzymatic systems. For instance, the metabolism of 4-NQO to its active form is catalyzed by NAD(P)H-dependent nitroreductases. wikipedia.org One enzyme implicated in the conversion of 4-NQO to 4-hydroxyaminoquinoline-1-oxide in rat liver is a dihydrolipoamide (B1198117) dehydrogenase. nih.gov This indicates an interaction with cellular oxidoreductase systems, though this represents metabolic processing rather than direct inhibition.
Structure-Activity Relationship (SAR) Elucidation for Biological Activities
Role of the Nitro Group in Biological Activity
While direct structure-activity relationship (SAR) studies for this compound are not available, the role of the nitro group is well-established from research on 4-NQO and related nitroaromatic compounds. The nitro group at the 4-position is essential for the biological activity of 4-NQO. nih.gov
The primary importance of the nitro group lies in its susceptibility to enzymatic reduction. nih.govwikipedia.org As detailed in the metabolic activation pathway (Section 5.2.4), the reduction of the nitro group to a hydroxylamino group is the key activation step that transforms 4-NQO into its ultimate carcinogenic form, 4-HAQO. nih.govtaylorandfrancis.com Without this reduction, the compound does not form the DNA adducts that are central to its genotoxic effects.
Therefore, the nitro group functions as a pro-toxicant feature, which, upon metabolic activation within the cell, gives rise to the reactive species responsible for DNA damage and subsequent biological effects.
Influence of the N-Oxide Functionality
The N-oxide group is a critical determinant of the biological activity in quinoline derivatives. nih.govresearchgate.net Its presence significantly enhances the reactivity of the quinoline ring, making these compounds versatile precursors in the synthesis of other bioactive molecules. researchgate.netresearchgate.net The oxidation of the nitrogen atom in the heterocyclic ring is a key step for functionalization, as it increases reactivity, particularly at the C-2 position. researchgate.netmdpi.com In the context of 4-nitroquinoline 1-oxide (4-NQO), a close analog of the subject compound, the N-oxide functionality is integral to its potent biological effects. wikipedia.orgnih.gov
The mechanism of action for compounds like 4-NQO involves the enzymatic reduction of its nitro group, a process that can lead to the production of reactive oxygen species (ROS) and subsequent DNA damage. wikipedia.orgresearchgate.net The N-oxide group is part of the system that facilitates the formation of stable DNA adducts, which are believed to be responsible for the mutagenic and genotoxic properties of these compounds. wikipedia.orgnih.govfrontiersin.org Computational studies have also suggested that the N-oxide forms of related compounds, such as chloroquine, exhibit improved interaction energies with biological targets, indicating the N-oxide can enhance binding affinity. nih.gov For certain biological activities, such as antimycobacterial effects in the related quinoxaline 1,4-di-N-oxides, the N-oxide groups are considered important for increasing activity. nih.gov
| Compound Class | Role of N-Oxide | Observed Effect |
|---|---|---|
| Quinoxaline 1,4-di-N-oxides | Enhancement of Activity | Important for increasing antimycobacterial activity. nih.gov |
| 4-Nitroquinoline 1-oxide (4-NQO) | Mechanism of Action | Essential for the formation of DNA adducts and genotoxicity. wikipedia.orgnih.gov |
| General Quinoline N-Oxides | Chemical Reactivity | Increases reactivity for C-2 functionalization in synthesis. researchgate.netmdpi.com |
| Chloroquine N-oxide (Computational) | Binding Affinity | Showed improved interaction energy with targets compared to the non-oxidized form. nih.gov |
Impact of Ethyl Substitution on Biological Profile
The biological activity of quinoline derivatives is directly associated with the effect of substituents on the ring system. rsc.org While specific research on the 6-ethyl group in "this compound" is limited, the impact of alkyl substitutions on the benzene (B151609) ring of the quinoline core has been noted in related compounds. Substituents modify physicochemical properties such as lipophilicity and steric profile, which can alter how the molecule interacts with biological targets.
For instance, studies on a series of indole-based quinoline derivatives evaluated for anticancer properties found that the position of a methyl substituent had a significant impact on activity. Compounds with a methyl group at the C-5 position of the quinoline ring demonstrated more potent activity against cancer cells compared to those with a methyl group at the C-6 position. biointerfaceresearch.com This suggests that even a small alkyl group's placement on the benzene portion of the quinoline scaffold can substantially influence its biological profile. The precise effect of the 6-ethyl group on the biological activity of the 4-nitro-1-oxide scaffold warrants more specific investigation.
| Scaffold | Substituent & Position | Effect on Biological Profile |
|---|---|---|
| Indole-based Quinoline | C-5 Methyl | More potent anticancer activity. biointerfaceresearch.com |
| Indole-based Quinoline | C-6 Methyl | Less potent anticancer activity compared to C-5 methyl. biointerfaceresearch.com |
Regiochemical Effects of Substituents on Bioactivity
The spatial arrangement of substituents—the regiochemistry—on the quinoline N-oxide framework is a crucial factor governing bioactivity. The interplay between the N-oxide, the nitro group at position 4, and the ethyl group at position 6 dictates the molecule's electronic and steric properties, and thus its interaction with biological systems.
The N-oxide functionality, for example, directs chemical reactivity, primarily towards the C-2 and C-8 positions, which has been exploited for the synthesis of various functionalized quinoline derivatives. mdpi.comnih.gov The biological significance of substituent placement is evident in structure-activity relationship studies of different quinoline-based scaffolds. In a series of 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, the best antimalarial activity was observed with non-substituted compounds at the C-6 and C-7 positions, highlighting that substitution on the benzene ring can be detrimental to certain activities. nih.gov Conversely, for isoquinolinequinone N-oxides, the addition of an electron-withdrawing bromine atom at the C-6 or C-7 position resulted in more cytotoxic derivatives, demonstrating that for other activities, substitution at these positions is beneficial. acs.org Furthermore, as previously noted, the anticancer potency of certain indole-quinoline derivatives was greater with a methyl group at C-5 than at C-6, reinforcing the critical role of substituent positioning. biointerfaceresearch.com
| Compound Scaffold | Substituent and Position | Impact on Bioactivity |
|---|---|---|
| Quinoxaline di-N-oxides | Non-substitution at C-6/C-7 | Optimal for antimalarial activity. nih.gov |
| Isoquinolinequinone N-oxides | Bromine at C-6 or C-7 | Increased cytotoxicity. acs.org |
| Indole-quinoline derivatives | Methyl at C-5 vs. C-6 | C-5 substitution showed more potent anticancer activity. biointerfaceresearch.com |
Biological Applications of Quinoline N-Oxide Derivatives in Research Tools
Quinoline N-oxide derivatives, particularly 4-NQO, serve as valuable tools in biomedical research due to their well-characterized mechanisms of action. wikipedia.org 4-NQO is widely used as a tumorigenic compound in animal models to assess the efficacy of diets, drugs, and other procedures in the prevention and treatment of cancer. wikipedia.orgspandidos-publications.com Its ability to mimic the biological effects of ultraviolet (UV) light by inducing DNA lesions makes it a standard compound for studying DNA damage and repair pathways, specifically nucleotide excision repair. wikipedia.orgspandidos-publications.com
In cellular and molecular biology, 4-NQO is employed to induce carcinogenesis in laboratory settings, for example, in the development of mouse models for oral squamous cell carcinoma. nih.govfrontiersin.org This allows researchers to study the various stages of cancer development and test potential therapeutic interventions. It has also been used in cell culture experiments, such as treating human lung adenocarcinoma (A549) cells, to investigate the molecular mechanisms underlying smoking-induced lung cancer. spandidos-publications.com Beyond cancer research, 4-NQO has been identified as a potent inducer of the soxRS regulon in Escherichia coli, a genetic system that responds to oxidative stress, making it a useful chemical for studying cellular responses to superoxide-generating agents. researchgate.net
| Research Application | Quinoline Derivative Used | Purpose |
|---|---|---|
| Cancer Model Induction | 4-Nitroquinoline 1-oxide (4-NQO) | To induce tumors in animal models for therapeutic studies. wikipedia.orgspandidos-publications.com |
| DNA Repair Studies | 4-Nitroquinoline 1-oxide (4-NQO) | To create specific DNA lesions to study nucleotide excision repair. wikipedia.orgspandidos-publications.com |
| Carcinogenesis Research | 4-Nitroquinoline 1-oxide (4-NQO) | To develop models of oral squamous cell carcinoma. nih.govfrontiersin.org |
| Oxidative Stress Studies | 4-Nitroquinoline 1-oxide (4-NQO) | To induce the soxRS regulon in bacteria to study oxidative stress responses. researchgate.net |
Derivatives and Analogues of Quinoline, 6 Ethyl 4 Nitro , 1 Oxide
Synthesis of Substituted Quinoline (B57606) N-Oxides with Varying Alkyl and Nitro Groups
The synthesis of substituted quinoline N-oxides, including analogues of Quinoline, 6-ethyl-4-nitro-, 1-oxide, can be achieved through several strategic routes that allow for the introduction of diverse alkyl and nitro functionalities.
One common approach begins with the direct modification of the quinoline core. For instance, the parent quinoline scaffold can be treated with hydrogen peroxide in an acetic acid medium to yield quinoline N-oxide. researchgate.net Subsequent nitration, using a mixture of potassium nitrate (B79036) and sulfuric acid, selectively introduces a nitro group at the C-4 position. researchgate.net This foundational 4-nitroquinoline-1-oxide can then be further functionalized.
More versatile synthetic strategies build the quinoline N-oxide ring system from acyclic precursors, which allows for greater diversity in the substitution pattern. A notable method involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.com This pathway is advantageous as the starting materials are readily accessible, enabling the incorporation of various substituents on the benzene (B151609) ring portion of the molecule from the outset.
Another powerful technique is the electrochemical reduction of 2-allyl-substituted nitroarenes. researchgate.net This method facilitates the construction of quinoline N-oxides bearing a wide range of groups, including different alkyl, aryl, and benzyl (B1604629) substituents, by mediating a 1,5-hydrogen atom transfer reaction. researchgate.net Additionally, syntheses starting from the Baylis-Hillman adducts of 2-nitrobenzaldehydes provide another route to substituted quinoline N-oxides. researchgate.net These methods collectively offer a robust toolkit for generating a library of quinoline N-oxide derivatives with systematic variations in their alkyl and nitro group substituents, which is crucial for exploring their chemical and biological properties.
Exploration of Bioisosteric Replacements for Nitro and Ethyl Groups
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to improve its biological activity, reduce toxicity, or alter its pharmacokinetic profile. cambridgemedchemconsulting.com This involves substituting a functional group with another that has similar physical or chemical properties. For this compound, exploring bioisosteres for the nitro (NO₂) and ethyl (-CH₂CH₃) groups is a logical step in analogue design.
Nitro Group Bioisosteres: The nitro group is a strong electron-withdrawing group, but its presence can sometimes lead to metabolic liabilities. Common bioisosteric replacements that can mimic its electronic properties include:
Trifluoromethyl group (-CF₃): This group is a strong electron-withdrawing moiety and is generally more metabolically stable than a nitro group. nih.gov
Sulfonyl group (-SO₂R): Sulfonamides and sulfones are frequently used as replacements for nitro groups. nih.gov
Cyano group (-CN): The cyano group is another well-established electron-withdrawing bioisostere. cambridgemedchemconsulting.com
Pyridine (B92270) N-oxide: In certain contexts, this heterocyclic ring can serve as a substitute for a nitrophenyl moiety. nih.gov
Ethyl Group Bioisosteres: The ethyl group is a small, lipophilic alkyl substituent. Its replacement can influence the compound's size, shape, and lipophilicity. Potential bioisosteres include:
Isopropyl (-CH(CH₃)₂): This provides a slight increase in steric bulk. cambridgemedchemconsulting.com
Cyclopropyl group: This offers a more rigid conformation compared to the flexible ethyl chain.
Trifluoromethyl (-CF₃): While also a nitro bioisostere, it can be considered a replacement for an alkyl group where altering electronic properties is desired. cambridgemedchemconsulting.com
Amino (-NH₂) or Hydroxyl (-OH) groups: These can replace a methyl group (part of the ethyl group) to introduce hydrogen bonding capabilities, though this significantly alters the group's properties from lipophilic to polar. cambridgemedchemconsulting.com
By systematically synthesizing analogues with these replacements, it is possible to fine-tune the molecule's properties to enhance its performance as a potential therapeutic agent.
Hybrid Compounds Incorporating Quinoline N-Oxide Moieties
A prominent strategy in drug design involves creating hybrid compounds by covalently linking two or more distinct pharmacophores. nih.gov This approach aims to produce molecules with dual modes of action, enhanced potency, or the ability to overcome drug resistance. nih.gov The quinoline N-oxide scaffold can be incorporated into such hybrids to leverage its inherent biological properties.
The functionalization of the quinoline N-oxide core allows it to be coupled with other heterocyclic systems known for their pharmacological activities. For example, quinoline-triazole hybrids have been developed and evaluated for their potential as antitubercular agents. nih.gov Similarly, linking a quinoline core to a quinolone fragment, a well-known antibacterial scaffold, has been explored to generate hybrid compounds with broad-spectrum antibacterial effects. nih.gov Other moieties, such as oxadiazole, have also been successfully integrated with the quinoline structure to create novel hybrid molecules. nih.gov
The synthesis of these hybrids often involves multi-step reactions where a functionalized quinoline N-oxide derivative is reacted with a complementary functionalized partner molecule. The resulting hybrid compounds are then screened to determine if the combination of pharmacophores leads to synergistic or additive effects, potentially yielding a more effective therapeutic candidate than either of the individual components. nih.gov
Chemical Modifications to Optimize Specific Interactions
To enhance the biological activity of quinoline N-oxide derivatives, specific chemical modifications can be made to the core structure to optimize interactions with a biological target. Modern synthetic methods, particularly C-H activation and functionalization, have provided powerful tools for the site-selective modification of the quinoline N-oxide scaffold. nih.gov
These reactions allow for the direct introduction of new chemical bonds and functional groups at specific carbon atoms of the ring system, which was traditionally difficult to achieve. rsc.org Examples of such modifications include:
C2-Functionalization: The C2 position of the quinoline N-oxide is often susceptible to nucleophilic attack and can be targeted for various modifications. Methods have been developed for C2-amination, which introduces amino groups, and C2-heteroarylation, which attaches other aromatic systems like triazoles. nih.govbeilstein-journals.org These modifications can introduce new hydrogen bonding or π-stacking interactions.
C8-Functionalization: The C8 position, located on the benzene portion of the ring system, can also be selectively modified. Rhodium-catalyzed C8-alkylation has been used to introduce succinimide-containing groups. nih.gov Furthermore, metal-free C8-H functionalization methods have been developed using ynamides, providing another route to introduce carbon-based substituents at this position. rsc.org
Evaluation of Derivative Reactivity and Biological Profile (In Vitro)
Following the synthesis of derivatives and analogues, a critical step is the in vitro evaluation of their biological activity and reactivity. This screening provides essential data on the compounds' potential as therapeutic agents and helps to elucidate structure-activity relationships.
Computational studies have been used to predict the potential of nitro derivatives of quinoline N-oxide. For instance, docking studies against the main protease (Mᵖʳᵒ) of the SARS-CoV-2 virus suggested that these compounds could act as inhibitors, with some N-oxide isomers showing more stabilizing interaction energies than their corresponding quinoline counterparts. nih.gov
| Compound | Interaction Energy (kcal/mol) with SARS-CoV-2 Mᵖʳᵒ nih.gov |
| Quinoline N-oxide (QO) | -4.8 |
| N-4-QO | -5.0 |
| N-8-QO | -4.9 |
| N-9-QO | -5.0 |
| Co-crystallised Ligand | -3.9 |
In the search for new antibacterial agents, novel quinoline derivatives have been synthesized and tested against a panel of both Gram-positive and Gram-negative bacteria. nih.gov A quinolone-quinoline hybrid, designated 5d , demonstrated potent, broad-spectrum activity, with Minimum Inhibitory Concentration (MIC) values significantly lower than the lead compound in many cases. nih.gov
| Compound | MSSA ATCC29213 | MRSA N315 | VSE ATCC29212 | E. coli ATCC25922 | P. aeruginosa PAO1 |
| Lead Compound 1 | 16 | 32 | >64 | 16 | 64 |
| Hybrid 5d | 0.25 | 0.5 | 0.125 | 4 | 8 |
All values are Minimum Inhibitory Concentration (MIC) in μg/mL. nih.gov
Furthermore, quinoline-triazole hybrids have been evaluated for their in vitro anticancer efficacy against human fibrosarcoma (HT-1080) and lung carcinoma (A-549) cell lines. researchgate.net Several of these derivatives exhibited potent activity, with IC₅₀ values indicating significant cytotoxicity toward these cancer cells when compared to the standard drug, doxorubicin. researchgate.net
| Compound | IC₅₀ (μM) vs HT-1080 researchgate.net | IC₅₀ (μM) vs A-549 researchgate.net |
| 9c | 1.12 ± 0.04 | 1.89 ± 0.05 |
| 9d | 1.98 ± 0.03 | 2.14 ± 0.08 |
| 9j | 1.54 ± 0.06 | 1.92 ± 0.04 |
| Doxorubicin | 1.04 ± 0.02 | 1.76 ± 0.03 |
These in vitro evaluations are fundamental for identifying promising derivatives for further development and for understanding how specific structural modifications impact biological function.
Future Research Directions and Research Gaps
Advanced Synthetic Methodologies for Site-Specific Functionalization
While the synthesis of 4-NQO is well-established, there is a continuous drive to develop more efficient and regioselective synthetic methods for functionalized quinolines and their N-oxides. Future research could focus on transition-metal-catalyzed C-H functionalization, which offers a powerful tool for introducing a wide range of substituents at specific positions on the quinoline (B57606) ring. frontiersin.org Such methodologies would be invaluable for creating a diverse library of derivatives, including compounds like Quinoline, 6-ethyl-4-nitro-, 1-oxide, with precisely controlled structures to systematically explore structure-activity relationships.
In-depth Mechanistic Studies of Biological Interactions
The biological interactions of 4-NQO are complex, involving metabolic activation, DNA adduct formation, and the generation of reactive oxygen species. wikipedia.org While the major DNA adducts of 4-NQO have been identified, further in-depth mechanistic studies are needed to fully elucidate the downstream consequences of these interactions. Advanced analytical techniques could be employed to study the precise mechanisms by which specific substitutions, such as the 6-ethyl group, might influence metabolic pathways, the stability of DNA adducts, and the cellular response to the induced damage.
Computational Design of Novel Quinoline N-Oxide Architectures
Computational chemistry and molecular modeling have emerged as powerful tools in drug discovery and toxicology. nih.gov Future research should leverage these techniques for the in silico design of novel quinoline N-oxide architectures. By creating computational models, researchers can predict the physicochemical properties, metabolic fate, and potential biological interactions of a vast array of derivatives, including this compound. nih.gov This approach can help prioritize the synthesis of compounds with specific desired properties for further experimental investigation, accelerating the pace of research in this area.
Exploration of New Biological Targets (excluding therapeutic claims)
The primary biological target of 4-NQO is DNA. However, it is plausible that this class of compounds interacts with other cellular macromolecules, influencing various biological pathways. Future research could employ proteomic and metabolomic approaches to identify new biological targets of 4-nitroquinoline (B1605747) 1-oxide and its derivatives. Understanding these off-target interactions is crucial for a comprehensive understanding of their biological effects and could reveal novel mechanisms of action for this important class of research compounds.
Data Tables
Table 1: Physicochemical Properties of 4-Nitroquinoline 1-oxide (Representative Compound)
| Property | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Yellowish-brown crystals or powder |
| Melting Point | 154-156 °C |
| Solubility | Insoluble in water |
Table 2: Basic Properties of this compound
| Property | Value |
| CAS Number | 86475-98-1 |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
Q & A
Q. Basic Research Focus
- Spectroscopy : ¹H/¹³C NMR for substituent position confirmation; FT-IR for functional group analysis.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., crystallographic data for 6-[4-(diphenylamino)phenyl]quinoline 1-oxide ).
- Computational Validation : Compare experimental rotational constants (e.g., 3.1010 GHz) with DFT-predicted values .
What experimental strategies optimize quinoline adsorption in environmental remediation?
Advanced Research Focus
Adsorption efficiency depends on:
- Material Selection : Test activated carbon, metal-organic frameworks (MOFs), or surfactant-modified clays.
- pH Optimization : Protonated quinoline (pKa ~4.9) adsorbs better at pH <5 via cation exchange .
- Competitive Ion Studies : Evaluate interference from Na⁺/Ca²⁺ ions, which reduce adsorption by 20–40% .
Data Table :
| Adsorbent | Qₘₐₓ (mg/g) | pH Optimum | Reference |
|---|---|---|---|
| Activated Carbon | 120 | 4.5 | |
| Na-Montmorillonite | 85 | 5.0 |
How to design experiments evaluating anticancer mechanisms of quinoline derivatives?
Q. Advanced Research Focus
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for topoisomerase II inhibition ).
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
- In Vivo Models : Use xenograft mice to assess tumor regression and angiogenesis inhibition .
- SAR Studies : Modify substituents at C-6/C-8 to enhance potency (e.g., ethyl vs. methoxy groups ).
How to validate DFT-calculated molecular properties against experimental data?
Q. Advanced Research Focus
- Rotational Constants : Compare DFT-predicted values (e.g., 3.1010 GHz) with microwave spectroscopy data .
- Thermodynamic Parameters : Calculate ΔG, ΔH, and ΔS using Gaussian software and validate via calorimetry.
- HOMO-LUMO Gaps : Correlate theoretical bandgap (e.g., 4.2 eV) with UV-Vis absorption maxima .
What factors influence substitution reaction regioselectivity in quinoline systems?
Q. Basic Research Focus
- Electronic Effects : Nitro groups at C-4 direct electrophiles to C-6/C-8 via resonance deactivation.
- Steric Hindrance : Bulky substituents (e.g., ethyl at C-6) favor para-substitution.
- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance reactivity at electron-deficient positions .
How to assess substituent effects on antimicrobial activity in quinoline derivatives?
Q. Advanced Research Focus
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- SAR Analysis : Compare C-7 substituents (e.g., -NH₂ vs. -Br) for enhanced penetration .
- Mode of Action : Use fluorescence quenching to study DNA intercalation or membrane disruption .
How to optimize microwave-assisted degradation of quinoline in wastewater?
Q. Advanced Research Focus
- Parameter Screening :
- Catalyst Selection : Fe³⁺-loaded zeolites enhance quinoline mineralization by 30% vs. homogeneous catalysts .
How to resolve discrepancies between theoretical and experimental UV-Vis spectra?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
